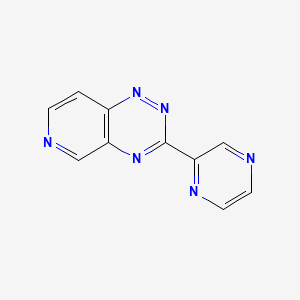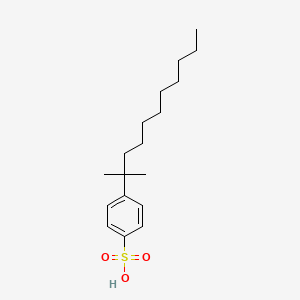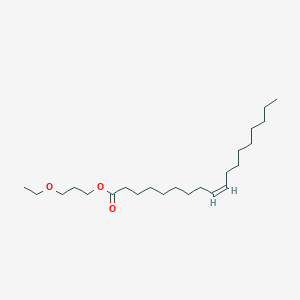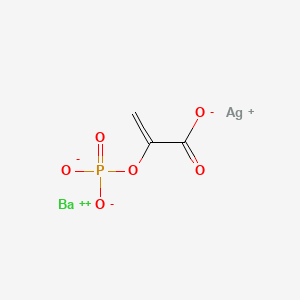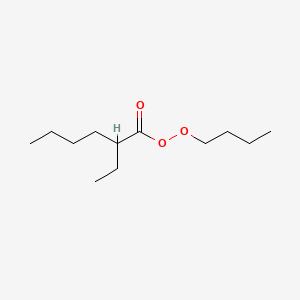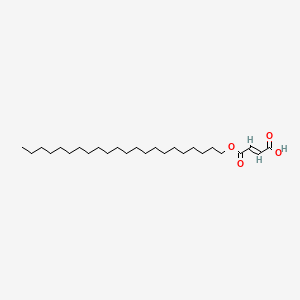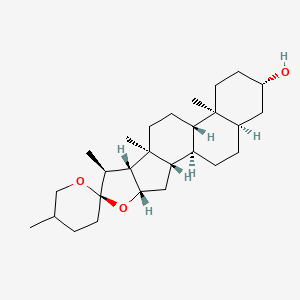
Einecs 235-261-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel, compound with zirconium (1:2), also known as nickel zirconium, is an intermetallic compound that combines the properties of both nickel and zirconium. This compound is known for its unique physical and chemical properties, which make it valuable in various industrial and scientific applications. The combination of nickel and zirconium results in a material that exhibits excellent corrosion resistance, high-temperature stability, and unique magnetic properties .
Métodos De Preparación
The synthesis of nickel zirconium compounds can be achieved through various methods, including:
Mechanical Alloying: This method involves the mechanical mixing of nickel and zirconium powders followed by high-energy ball milling. The process results in the formation of a homogeneous alloy.
Arc Melting: Nickel and zirconium metals are melted together in an arc furnace under an inert atmosphere to prevent oxidation. The molten mixture is then rapidly cooled to form the desired intermetallic compound.
Chemical Vapor Deposition: This technique involves the reaction of nickel and zirconium precursors in the vapor phase, leading to the deposition of the compound on a substrate
Análisis De Reacciones Químicas
Nickel zirconium compounds undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, forming nickel oxide and zirconium oxide.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to convert the oxides back to the metallic state.
Substitution: Nickel zirconium can participate in substitution reactions where one of the metals is replaced by another metal, altering the properties of the compound
Common reagents used in these reactions include hydrogen gas, oxygen, and various metal salts. The major products formed from these reactions are typically oxides or reduced metallic forms of nickel and zirconium.
Aplicaciones Científicas De Investigación
Nickel zirconium compounds have a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Magnetic Materials: Due to its unique magnetic properties, nickel zirconium is used in the development of advanced magnetic materials for electronic applications.
Biomedical Applications: The compound is explored for its potential use in biomedical devices and implants due to its biocompatibility and corrosion resistance.
High-Temperature Alloys: Nickel zirconium is used in the production of high-temperature alloys for aerospace and industrial applications .
Mecanismo De Acción
The mechanism of action of nickel zirconium compounds involves their interaction with various molecular targets and pathways. In catalysis, the compound provides active sites for the adsorption and activation of reactants, facilitating chemical transformations. In magnetic applications, the unique arrangement of nickel and zirconium atoms contributes to the compound’s magnetic properties, which can be tailored for specific uses .
Comparación Con Compuestos Similares
Nickel zirconium compounds can be compared with other similar intermetallic compounds, such as:
Nickel Titanium (NiTi): Known for its shape memory and superelastic properties, nickel titanium is widely used in medical devices and actuators.
Nickel Aluminum (NiAl): This compound is known for its high-temperature stability and is used in turbine blades and other high-temperature applications.
Nickel Hafnium (NiHf): Similar to nickel zirconium, nickel hafnium exhibits excellent corrosion resistance and is used in nuclear and aerospace applications .
Nickel zirconium stands out due to its unique combination of corrosion resistance, high-temperature stability, and magnetic properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
12142-92-6 |
|---|---|
Fórmula molecular |
NiZr2 |
Peso molecular |
241.14 g/mol |
Nombre IUPAC |
nickel;zirconium |
InChI |
InChI=1S/Ni.2Zr |
Clave InChI |
FFHHUTIYUSMYMU-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Zr].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




